6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzodioxole moiety, and a piperazine ring. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety is introduced through a nucleophilic substitution reaction with an appropriate benzodioxole derivative.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.
Final Coupling: The final step involves coupling the intermediate with the dihydropyrimidinone core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Biology: It has been investigated for its antimicrobial properties, particularly against bacteria and fungi.
Industry: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves interaction with specific molecular targets and pathways. For example:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer properties.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety are known for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of structural features, which contribute to its broad spectrum of biological activities. Its ability to inhibit urease and induce apoptosis in cancer cells makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H21N7O3S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H21N7O3S2/c20-17-23-24-19(31-17)30-10-13-8-16(27)22-18(21-13)26-5-3-25(4-6-26)9-12-1-2-14-15(7-12)29-11-28-14/h1-2,7-8H,3-6,9-11H2,(H2,20,23)(H,21,22,27) |
InChI Key |
HPIDBAIOBXBJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)CSC5=NN=C(S5)N |
Origin of Product |
United States |
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